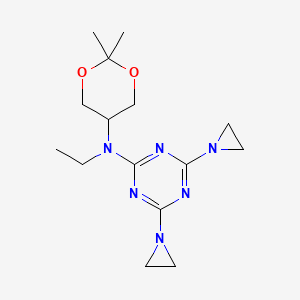![molecular formula C27H19ClN6O10S3 B14480229 2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride CAS No. 67906-43-8](/img/structure/B14480229.png)
2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is widely used in various industries, including textiles, food, and cosmetics, due to its ability to impart vivid colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves strict monitoring of pH levels, temperature, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, often involving the sulfo groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield aromatic amines, while oxidation reactions can produce quinones.
Applications De Recherche Scientifique
2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride involves its interaction with various molecular targets. The compound’s azo groups can form stable complexes with metal ions, which can influence its color properties and reactivity. Additionally, the sulfo groups enhance its solubility in water, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ponceau S: Another azo dye with similar applications in staining and coloring.
C.I. Reactive Blue 230: Used in textile dyeing with similar structural features.
C.I. Reactive Red 228: Another reactive dye used in the textile industry.
Uniqueness
2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride is unique due to its specific combination of functional groups, which impart distinct color properties and reactivity. Its high solubility in water and stability under various conditions make it particularly valuable in industrial applications.
Propriétés
Numéro CAS |
67906-43-8 |
|---|---|
Formule moléculaire |
C27H19ClN6O10S3 |
Poids moléculaire |
719.1 g/mol |
Nom IUPAC |
2-methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride |
InChI |
InChI=1S/C27H18N6O10S3.ClH/c1-43-26-14-25(22-13-18(46(40,41)42)6-8-20(22)27(26)29-28)33-32-24-10-9-23(19-7-5-17(12-21(19)24)45(37,38)39)31-30-15-3-2-4-16(11-15)44(34,35)36;/h2-14H,1H3,(H2-,34,35,36,37,38,39,40,41,42);1H |
Clé InChI |
RNFMBNGASKRRRL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC(=CC=C5)S(=O)(=O)O)S(=O)(=O)O)[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


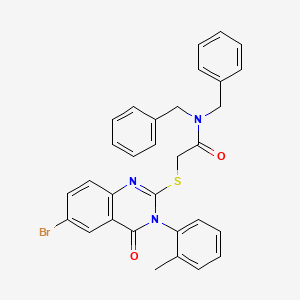
![5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B14480158.png)
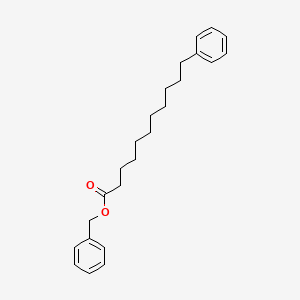

![2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B14480167.png)
![1H-Imidazol-2-amine, N-[4-[(4-chlorophenyl)thio]phenyl]-4,5-dihydro-](/img/structure/B14480171.png)
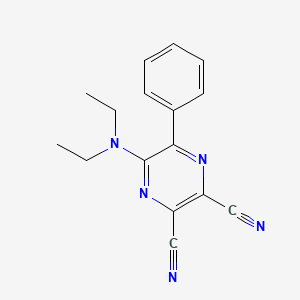

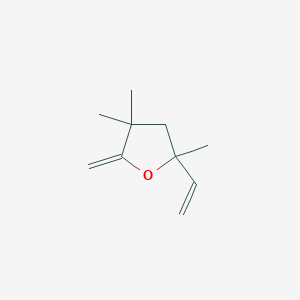


![1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4'-[(2-hydroxy-1-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-, trilithium salt](/img/structure/B14480224.png)
![2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol](/img/structure/B14480232.png)
